molecular formula C12H14ClNO4S2 B2458476 5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide CAS No. 1798523-60-0

5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide

Cat. No.: B2458476
CAS No.: 1798523-60-0
M. Wt: 335.82
InChI Key: ZSJHPGOWPNGIRP-UHFFFAOYSA-N
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Description

5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a furan ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by amination with the appropriate amine.

    Attachment of the Furan Ring: The furan ring is introduced through a Friedel-Crafts acylation reaction, where the furan derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the furan derivative with the thiophene-sulfonamide intermediate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: Its structural properties make it a candidate for use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the furan and thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(naphthalen-1-ylmethyl)thiophene-2-sulfonamide
  • 5-chloro-N-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Uniqueness

5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide is unique due to the presence of both furan and thiophene rings, which provide distinct electronic properties and reactivity. The combination of these rings with the sulfonamide group enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S2/c1-12(15,7-9-3-2-6-18-9)8-14-20(16,17)11-5-4-10(13)19-11/h2-6,14-15H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJHPGOWPNGIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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